1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound characterized by the presence of fluorophenyl, isopropylthio, and p-tolyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The fluorophenyl, isopropylthio, and p-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated imidazole derivatives
Scientific Research Applications
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(4-fluorophenyl)-4-(p-tolyl)butan-1-one: Similar in structure but lacks the isopropylthio group, leading to different chemical and biological properties.
1-(4-fluorophenyl)-1-nitroso-3-(p-tolyl)urea: Contains a nitroso group instead of the imidazole ring, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACBWZQCWAVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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